N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a chemical compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a thiazole ring, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including lung, gastric, and renal cell carcinomas .
Mode of Action
This compound: interacts with its target, the c-Met receptor, by inhibiting its tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Biochemical Pathways
The inhibition of the c-Met receptor by This compound affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico studies suggest that some derivatives of this compound have drug-like characteristics, indicating potential for good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the compound’s interaction with the c-Met receptor and the subsequent disruption of downstream signaling pathways .
Biochemical Analysis
Biochemical Properties
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been found to have significant inhibitory effects on the c-Met receptor tyrosine kinase . This interaction involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to have cytotoxic effects on cancer cell lines . It has been observed to mediate a significant cytotoxic response, particularly in cells with high levels of c-Met receptor tyrosine kinase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the c-Met receptor tyrosine kinase, leading to the inhibition of the enzyme’s activity . This results in the disruption of downstream signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits stability and retains its inhibitory effects over time .
Dosage Effects in Animal Models
Given its observed cytotoxic effects in cell lines, it is likely that the compound’s effects would vary with dosage, with potential toxic effects at high doses .
Metabolic Pathways
Given its inhibitory effects on the c-Met receptor tyrosine kinase, it is likely that the compound could influence various metabolic processes within the cell .
Subcellular Localization
Given its observed interactions with the c-Met receptor tyrosine kinase, it is likely that the compound localizes to areas of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.
Alkylation: The resulting thiazole derivative is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Tosylation: The alkylated product is treated with p-toluenesulfonyl chloride in the presence of a base like pyridine to introduce the tosyl group.
Amidation: Finally, the tosylated intermediate is reacted with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Pharmacology: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQCRKWHSEXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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